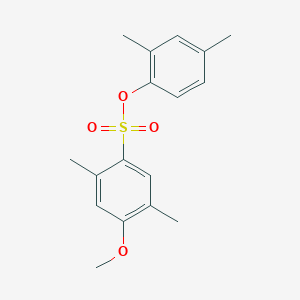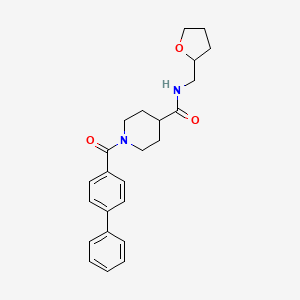![molecular formula C17H17Cl2N3O4S B4064562 1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B4064562.png)
1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, commonly known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPP is a piperazine derivative that has been synthesized through a variety of methods. Its unique chemical structure has made it a promising candidate for further research, especially in the field of drug development.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
"1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine" serves as a key intermediate in the synthesis of various pharmaceutical compounds. Research has explored its synthesis methods, focusing on optimizing yields and understanding the influence of different synthesis stages. For example, studies have described the synthesis from dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, and hydrolysis, achieving yields up to 48.2% while discussing factors influencing key synthesis steps (Quan, 2006; Ning-wei, 2005; Ning-wei, 2006) Quan, 2006 Ning-wei, 2006 Ning-wei, 2005.
Development of Antagonists and Radioligands
A significant application is in the development of adenosine A2B receptor antagonists and radioligands, showcasing potential in therapeutic interventions. Studies have led to the discovery of antagonists with subnanomolar affinity and high selectivity, as well as a new radioligand characterized for selective labeling of A2B receptors, indicating its use in pharmacological research and potential therapeutic applications (Borrmann et al., 2009) Borrmann et al., 2009.
Antibacterial and Anticancer Research
This compound and its derivatives have been explored for antibacterial and anticancer properties. The synthesis and screening of derivatives for their activity against various bacterial strains and cancer cells underline the potential of such compounds in developing new therapeutic agents. For instance, some derivatives have shown promising antibacterial activities against pathogens like G. zeae, C. mandshurica, and F. oxysporum, and anticancer activities against breast cancer cells, highlighting the diverse therapeutic potential of compounds synthesized using "this compound" as an intermediate (Qi, 2014; Yurttaş et al., 2014) Qi, 2014 Yurttaş et al., 2014.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-2-methyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-11-20(13-2-4-14(5-3-13)22(23)24)8-9-21(12)27(25,26)15-6-7-16(18)17(19)10-15/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVCJDEKIZKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride](/img/structure/B4064486.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4064495.png)

![2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4064509.png)
![N-(2-benzoyl-4-nitrophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4064513.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4064529.png)
![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)
![8-quinolinyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064548.png)

![N-{2-[(3-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4064570.png)
![1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4064572.png)

